molecular formula C9H16N2O3 B1609025 N-[(Cyclohexylamino)carbonyl]glycine CAS No. 33557-91-4

N-[(Cyclohexylamino)carbonyl]glycine

Cat. No. B1609025
CAS RN: 33557-91-4
M. Wt: 200.23 g/mol
InChI Key: NVORCMBCUHQRDL-UHFFFAOYSA-N
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Description

“N-[(Cyclohexylamino)carbonyl]glycine” is a compound that belongs to the class of organic compounds known as n-carbamoyl-alpha amino acids. These are compounds containing an alpha amino acid which bears a carbamoyl group at its terminal nitrogen atom .


Molecular Structure Analysis

The molecular formula of “N-[(Cyclohexylamino)carbonyl]glycine” is C9H16N2O3. It has a molecular weight of 200.235 Da. The IUPAC name for this compound is 2-[(cyclohexylcarbamoyl)amino]acetic acid .


Physical And Chemical Properties Analysis

“N-[(Cyclohexylamino)carbonyl]glycine” is a small molecule with a formal charge of 0. It has a molecular weight of 200.235 Da and a chemical formula of C9H16N2O3 .

Scientific Research Applications

Glycine in Metabolic Health

Glycine plays crucial roles in metabolic pathways, impacting obesity, type 2 diabetes, and other metabolic disorders. Its involvement in glutathione synthesis and one-carbon metabolism is essential for maintaining metabolic health. Lower circulating levels of glycine are linked with metabolic disturbances, suggesting that glycine supplementation could potentially mitigate obesity-related metabolic issues (Alves et al., 2019).

Plant Stress Resistance

Glycine derivatives, such as glycine betaine, have been found to enhance plant resistance to abiotic stresses including drought, salinity, and extreme temperatures. These compounds maintain enzyme and membrane integrity and mediate osmotic adjustment, demonstrating their importance in agricultural applications for stress management (Ashraf & Foolad, 2007).

Hemoglobin Biosynthesis

Research has shown that glycine is integral to the biosynthesis of hemoglobin, further illustrating its vital role in fundamental biological processes. Isotopic studies have highlighted the incorporation of glycine into both the pigment and protein portions of hemoglobin, showcasing its significance in medical research related to blood disorders (Grinstein, Kamen, & Moore, 1949).

Anticonvulsant Applications

N-(benzyloxycarbonyl)glycine derivatives have been studied for their anticonvulsant properties, demonstrating significant activity in seizure models. This research points to potential therapeutic applications in treating seizure disorders, contributing to the pharmacological development of new anticonvulsant drugs (Geurts, Poupaert, Scriba, & Lambert, 1998).

Environmental and Biomedical Sensing

Nitrogen-doped carbon quantum dots synthesized using glycine have shown promise as highly selective fluorescent probes for detecting Fe3+ ions and tetracyclines. This application is crucial for environmental monitoring and biomedical imaging, demonstrating the versatility of glycine derivatives in developing advanced materials for sensing and diagnostics (Qi et al., 2019).

properties

IUPAC Name

2-(cyclohexylcarbamoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c12-8(13)6-10-9(14)11-7-4-2-1-3-5-7/h7H,1-6H2,(H,12,13)(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVORCMBCUHQRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399930
Record name 2-[(cyclohexylcarbamoyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Cyclohexylamino)carbonyl]glycine

CAS RN

33557-91-4
Record name 2-[(cyclohexylcarbamoyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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